molecular formula C10H14O B132263 (+)-Perillaldehyde CAS No. 5503-12-8

(+)-Perillaldehyde

Cat. No. B132263
CAS RN: 5503-12-8
M. Wt: 150.22 g/mol
InChI Key: RUMOYJJNUMEFDD-JTQLQIEISA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, the conditions required for the reaction, and the yield of the product .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antifungal and Antimicrobial Properties

(+)-Perillaldehyde (PAE), a major component of the essential oil extracted from perilla plants, has demonstrated significant antifungal and antimicrobial properties. Its application in the food industry as an antioxidant and antifungal agent is notable, with potential uses as organic fruit and food preservatives. These properties stem from its antifungal, antimicrobial, and antioxidant activities, making PAE a promising natural additive for food safety and preservation (Erhunmwunsee et al., 2021).

Therapeutic Potential

The therapeutic applications of PAE are broad and significant. It has been utilized in traditional medicine for its anti-inflammatory, anticancer, and antidepressant effects. These applications are supported by animal studies that demonstrate the potent biological effects of PAE. Its status as "generally recognized as safe" (GRAS) further underscores its potential for use in pharmaceuticals and traditional medicine concoctions. However, caution is advised due to minor adverse effects at very high dosages (Erhunmwunsee et al., 2021).

Pharmacological Investigations

Perilla frutescens, from which PAE is derived, has a long history in ethnomedicine and has been subject to extensive phytochemical and pharmacological investigations. Extracts of Perilla frutescens have been used traditionally to treat a variety of conditions, from depression and anxiety to asthma and allergies. Pharmacological studies have identified numerous natural molecules in perilla, including PAE, that exhibit a range of biological activities such as antioxidant, antimicrobial, anti-allergic, antidepressant, anti-inflammatory, anticancer, and neuroprotective effects. These findings highlight the broad spectrum of potential health benefits associated with PAE and related compounds (Ahmed, 2018).

Prospects in Medicine and Food

PAE's potential extends beyond its current applications, with prospects in both the medical and food industries. Its recognition as a bioactive compound with various health benefits paves the way for further exploration and development into drug ingredients and food additives. The safety profile of PAE, coupled with its diverse biological activities, presents a promising future for its incorporation into new health and food products (Erhunmwunsee et al., 2021).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes its toxicity, flammability, and any precautions that need to be taken while handling it .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

properties

IUPAC Name

(4R)-4-prop-1-en-2-ylcyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7,10H,1,4-6H2,2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMOYJJNUMEFDD-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC(=CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@@H]1CCC(=CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364288
Record name (R)-(+)-Perillaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Perillaldehyde

CAS RN

5503-12-8
Record name Perillaldehyde, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005503128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-(+)-Perillaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-Perillaaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PERILLALDEHYDE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5VW56IL2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(S)-(−)-Perillyl alcohol (300 mg, 2.0 mmol) was dissolved in benzene (1 mL), added with aluminum isopropoxide (40 mg, 0.1 eq, 0.20 mmol) and 2-nitrobenzaldehyde (390 mg, 1.3 eq, 2.6 mmol) and stirred at room temperature for 2 hours. The reaction mixture was added with ethyl acetate and made acidic with addition of 2 N hydrochloric acid, and then the organic layer was separated. Subsequently, the organic layer was washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated in vacuo, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=30:1) to obtain 250 mg (yield: 84%) of the title compound as yellow oil.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step Two
Quantity
390 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,880
Citations
F Erhunmwunsee, C Pan, K Yang, Y Li… - Critical Reviews in …, 2022 - Taylor & Francis
Monoterpene Perillaldehyde (PAE) is a major component of the essential oil extracted from perilla plants (Perilla frutescens), which has been used as a leafy vegetable and a medicinal …
Number of citations: 23 www.tandfonline.com
CA Hobbs, SV Taylor, C Beevers, M Lloyd… - Food and Chemical …, 2016 - Elsevier
… only at a hepatotoxic dose of perillaldehyde. All other genotoxicity assays were … perillaldehyde, and they provide the primary basis for recent scientific opinions regarding perillaldehyde …
Number of citations: 43 www.sciencedirect.com
T Uemura, T Yashiro, R Oda, N Shioya… - Journal of agricultural …, 2018 - ACS Publications
Monoterpenoid perillaldehyde (PA) is the major component in Perilla frutescens leaf essential oil, but its function regarding anti-inflammatory effect is unclear. We explored the anti-…
Number of citations: 44 pubs.acs.org
S Takagi, H Goto, Y Shimada, K Nakagomi… - Phytomedicine, 2005 - Elsevier
… the vasodilative effect of perillaldehyde. In this study, we found that perillaldehyde acts as a … indicating the possibility of a novel function of perillaldehyde as a Ca 2+ channel blocker. …
Number of citations: 49 www.sciencedirect.com
J Tian, Y Wang, H Zeng, Z Li, P Zhang… - International journal of …, 2015 - Elsevier
… Effects of perillaldehyde on fungal development in grapes. (A) Effects of perillaldehyde on Aspergillus niger growth in wound-inoculated grapes. (B) Effects of perillaldehyde on natural …
Number of citations: 88 www.sciencedirect.com
N Ito, T Nagai, T Oikawa, H Yamada… - … and Alternative Medicine, 2011 - hindawi.com
Perillae Herba (a leaf of Perilla frutescens) has been prescribed as one of the component herbs in certain Kampo (Japanese herbal) medicines that are used clinically for the …
Number of citations: 71 www.hindawi.com
H Tian, S Qu, Y Wang, Z Lu, M Zhang, Y Gan… - Applied microbiology …, 2017 - Springer
New anti-Candida albicans drugs are needed due to the emergence of resistant cases in recent years. Perillaldehyde (PAE) is a natural monoterpenoid compound derived from Perilla …
Number of citations: 60 link.springer.com
K Sato, S Krist, G Buchbauer - Biological and Pharmaceutical Bulletin, 2006 - jstage.jst.go.jp
… ()-Perillaldehyde is also known as an antimicrobial agent.It is the major compound of the green leaves of Japanese shiso which is used for traditional Chinese herb medicines. In Japan, …
Number of citations: 98 www.jstage.jst.go.jp
M Honma, M Yamada, M Yasui… - Genes and …, 2021 - genesenvironment.biomedcentral …
… To clarify the mutagenicity of perillaldehyde and cinnamaldehyde, … In Ames tests, perillaldehyde was negative and … In TGR assays, we treated Muta™ Mice with perillaldehyde and gpt-…
JA Elegbede, R Flores, RC Wang - Life Sciences, 2003 - Elsevier
The role of the monoterpenes, especially limonene and perillyl alcohol, in the treatment of certain cancers is currently being evaluated in clinical trials. In this study, the effects of perillyl …
Number of citations: 87 www.sciencedirect.com

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